molecular formula C23H26N2O2S2 B11507359 2-(3,4-dimethoxyphenyl)-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]ethanamine

2-(3,4-dimethoxyphenyl)-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]ethanamine

Cat. No.: B11507359
M. Wt: 426.6 g/mol
InChI Key: MDXZDMQEOBRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethan-1-amine precursor. This precursor is then subjected to a series of reactions to introduce the dithienoquinoline moiety and the ethan-1-amine group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar aromatic and methoxy groups.

    Quinoline derivatives: Compounds with a similar heterocyclic structure.

    Dithienoquinoline compounds: Molecules with a similar dithienoquinoline moiety.

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-N-[(1Z)-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]ETHAN-1-AMINE apart is its unique combination of aromatic, heterocyclic, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H26N2O2S2/c1-14-6-8-17-16(12-14)20-21(23(2,3)25-17)28-29-22(20)24-11-10-15-7-9-18(26-4)19(13-15)27-5/h6-9,12-13,25H,10-11H2,1-5H3

InChI Key

MDXZDMQEOBRONC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NCCC4=CC(=C(C=C4)OC)OC)SS3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.